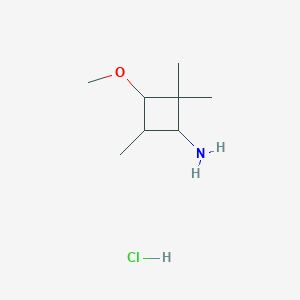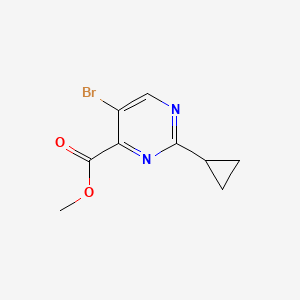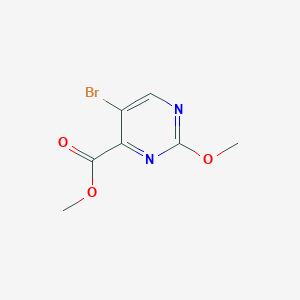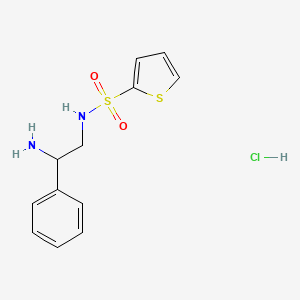
3-Methoxy-2,2,4-trimethylcyclobutan-1-amine hydrochloride
Übersicht
Beschreibung
“3-Methoxy-2,2,4-trimethylcyclobutan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1432681-82-7 . It has a molecular weight of 179.69 .
Physical and Chemical Properties
This compound is a powder in its physical form . Its IUPAC name is 3-methoxy-2,2,4-trimethylcyclobutan-1-amine hydrochloride . The InChI code for this compound is 1S/C8H17NO.ClH/c1-5-6 (9)8 (2,3)7 (5)10-4;/h5-7H,9H2,1-4H3;1H .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
- Synthesis of Spirocyclic 1,3-Thiazolidines: Research demonstrates the formation of spirocyclic 1,3-thiazolidines via [2+3]-cycloaddition, employing azomethine ylides generated sonochemically from related amine compounds. This highlights the compound's potential in facilitating complex chemical synthesis and the generation of novel organic structures (Gebert et al., 2003).
- Development of Antineoplastic Agents: A study on the synthesis of 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and its derivatives indicates the role of related compounds in developing potential antineoplastic agents, showcasing the compound's relevance in medicinal chemistry and drug development (Pettit et al., 2003).
Material Science and Analytical Applications
- Carbon Paste Electrode Modification: A study on the modification of carbon nanotubes for iodide selective electrodes reveals the utility of similar compounds in enhancing sensor selectivity and sensitivity, indicating potential applications in analytical chemistry and environmental monitoring (Ghaedi et al., 2015).
Organic Chemistry and Catalysis
- Lewis Acid-Catalyzed Reactions: Research on the Lewis acid-catalyzed cascade construction of methylenecyclobutene, cyclobutane, and cyclopropane derivatives showcases the compound's potential role in facilitating complex organic reactions, which could be beneficial for synthesizing new materials or pharmaceuticals (Yao & Shi, 2007).
Safety And Hazards
The safety information available indicates that this compound is a potential hazard. The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
3-methoxy-2,2,4-trimethylcyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-5-6(9)8(2,3)7(5)10-4;/h5-7H,9H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFJGGPBUIRUDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C1OC)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-2,2,4-trimethylcyclobutan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 4,6-difluoropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B1429923.png)


![5-[3-(Dimethylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-2-yl methyl 2,3,4-tri-O-acetyl-beta-L-glucopyranosiduronate](/img/structure/B1429928.png)
![2-[2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]propanoic acid dihydrochloride](/img/structure/B1429930.png)
![2-chloro-N-[2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B1429932.png)

![[1,2,4]Triazolo[4,3-a]pyrazin-5-amine](/img/structure/B1429935.png)
![2-Oxo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-4'-carbonitrile hydrochloride](/img/structure/B1429936.png)

![3-Ethyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B1429939.png)
![2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-ylmethanamine hydrochloride](/img/structure/B1429940.png)